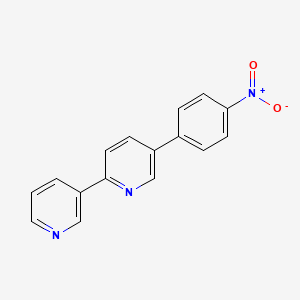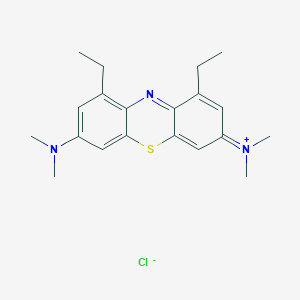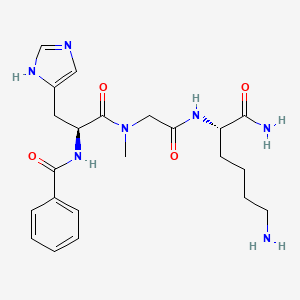
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide: is a synthetic peptide compound with a complex structure It is composed of several amino acids, including histidine, glycine, and lysine, each contributing to its unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as carbodiimides or other coupling agents. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the histidine residue, potentially altering the compound’s properties.
Reduction: Reduction reactions can target specific functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized histidine derivatives, while substitution reactions can introduce new functional groups, creating modified peptides.
Wissenschaftliche Forschungsanwendungen
N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context, but it often includes interactions with proteins and nucleic acids, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
N-Benzoyl-L-histidyl-L-lysine: Shares structural similarities but lacks the methylglycyl component.
N-Benzoyl-L-histidyl-N-methylglycyl-L-alaninamide: Similar structure with alanine instead of lysine.
N-Benzoyl-L-histidyl-N-methylglycyl-L-argininamide: Contains arginine instead of lysine.
Uniqueness: N-Benzoyl-L-histidyl-N-methylglycyl-L-lysinamide is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
647865-26-7 |
|---|---|
Molekularformel |
C22H31N7O4 |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
N-[(2S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]-methylamino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C22H31N7O4/c1-29(13-19(30)27-17(20(24)31)9-5-6-10-23)22(33)18(11-16-12-25-14-26-16)28-21(32)15-7-3-2-4-8-15/h2-4,7-8,12,14,17-18H,5-6,9-11,13,23H2,1H3,(H2,24,31)(H,25,26)(H,27,30)(H,28,32)/t17-,18-/m0/s1 |
InChI-Schlüssel |
HLUTZFZOINLHKR-ROUUACIJSA-N |
Isomerische SMILES |
CN(CC(=O)N[C@@H](CCCCN)C(=O)N)C(=O)[C@H](CC1=CN=CN1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(CC(=O)NC(CCCCN)C(=O)N)C(=O)C(CC1=CN=CN1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S)-1-Methoxyethyl]-4-methylbenzene](/img/structure/B12603465.png)



![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
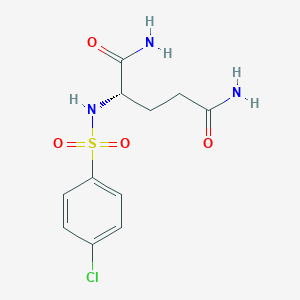
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
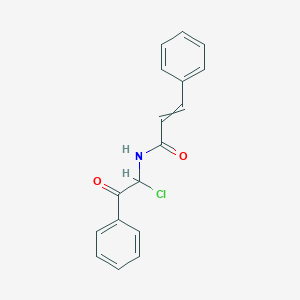
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
